1-(Difluoromethyl)-2-nitrobenzene
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical science, with profound implications for pharmaceuticals, agrochemicals, and materials science. The unique properties of the fluorine atom allow for the fine-tuning of a molecule's physical, chemical, and biological characteristics.
Fluorine's high electronegativity, the strongest of all elements, and its relatively small van der Waals radius (1.47 Å) are key to its transformative effects on organic molecules. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to fluorinated compounds. This stability is a crucial attribute in drug design, as it can prevent metabolic degradation of a drug molecule, thereby enhancing its bioavailability and half-life.
Among the various fluorine-containing functionalities, the difluoromethyl (CF2H) group has garnered considerable attention for its unique electronic and steric properties. It is recognized as a valuable functional group in medicinal chemistry due to its dual role as a bioisostere and a hydrogen bond donor. nih.gov
The difluoromethyl group is considered a bioisostere of the hydroxyl (-OH), thiol (-SH), and to some extent, the amine (-NH2) groups. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. The CF2H group can mimic these functional groups, which are common pharmacophores in many drugs. nih.govsci-hub.se This substitution can lead to improved metabolic stability and enhanced cell membrane permeability. nih.gov
| Property | -OH | -SH | -NH2 | -CF2H |
| Hydrogen Bond Donor | Strong | Moderate | Moderate | Weak to Moderate |
| Hydrogen Bond Acceptor | Strong | Weak | Strong | Weak |
| pKa (approx.) | ~16-18 (as alcohol) | ~10-11 (as thiol) | ~35-40 (as amine) | ~25-28 (C-H bond) |
| Lipophilicity (LogP contribution) | Low | Moderate | Low | High |
The two highly electronegative fluorine atoms in the CF2H group polarize the C-H bond, making the hydrogen atom partially positive and thus capable of acting as a hydrogen bond donor. nih.govnih.gov This is a notable exception, as C-H bonds are typically not considered significant hydrogen bond donors. nih.gov The strength of this hydrogen bond is influenced by the electronic environment of the CF2H group. For instance, attaching the CF2H group to an electron-withdrawing group enhances its hydrogen bond donating ability. nih.gov
The acidity of the C-H bond in the CF2H group is also significantly increased compared to a standard methyl C-H bond. scispace.com This increased acidity contributes to its ability to form hydrogen bonds and influences its reactivity in various chemical transformations.
| Compound/Group | Hydrogen Bond Acidity (A) | C-H Acidity (pKa in DMSO) |
| Ar-OH | High | ~18 |
| Ar-SH | Moderate | ~10 |
| Ar-NH2 | Moderate | ~31 |
| Ar-CF2H | 0.035 - 0.165 | ~25-28 |
Importance of Difluoromethyl (CF2H) Group as a Bioisostere and Hydrogen Bond Donor
Contextualizing Nitroaromatic Compounds in Organic Synthesis
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a cornerstone of organic synthesis. Their rich and versatile chemistry has been exploited for over a century to produce a vast array of valuable chemicals.
The chemistry of nitro compounds has been developing since the 19th century. nih.gov Initially, their primary use was in the synthesis of explosives and dyes. nih.gov For example, the nitration of benzene (B151609) to nitrobenzene (B124822) is a fundamental industrial process, and nitrobenzene itself serves as a key precursor to aniline (B41778), a vital component in the dye industry. wikipedia.org
Over time, the role of nitro compounds has expanded significantly, and they are now recognized as versatile synthetic intermediates. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of adjacent C-H bonds. Furthermore, the nitro group can be readily transformed into a wide range of other functional groups, most notably the amino group through reduction. This transformation is a cornerstone of many synthetic routes. Key reactions involving nitro compounds that highlight their historical and ongoing importance include the Henry reaction (nitro-aldol reaction) and the Michael addition of nitroalkanes. wikipedia.org The Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde, is another classic transformation that underscores the synthetic utility of the nitro group. nih.gov The development of these and other reactions has solidified the position of nitro compounds as indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.govnih.gov
Overview of Research Trajectory for 1-(Difluoromethyl)-2-nitrobenzene
The research trajectory of this compound is intrinsically linked to the broader advancements in the field of difluoromethylation. The introduction of the difluoromethyl group into aromatic systems has been a long-standing challenge, with early methods often relying on harsh conditions or difficult-to-handle reagents.
Historically, the deoxyfluorination of aldehydes was a primary method for introducing the -CHF2 group. researchgate.net For instance, the synthesis of the isomeric 1-(difluoromethyl)-3-nitrobenzene (B46256) has been achieved by treating 3-nitrobenzaldehyde (B41214) with diethylaminosulfur trifluoride (DAST). chemicalbook.com This approach, while effective, is dependent on the availability of the corresponding aldehyde precursor.
The last few decades have witnessed a surge in the development of more versatile and efficient difluoromethylation methods. researchgate.netrsc.org A significant breakthrough was the development of metal-mediated and metal-catalyzed cross-coupling reactions. These methods typically involve the use of a difluoromethyl source, such as a [CuCF2H] species, which can be generated in situ and coupled with an aryl halide or its equivalent. rsc.org One-pot procedures starting from anilines, via in situ generation of diazonium salts, have also been developed. rsc.org
More recently, radical-based C-H difluoromethylation has emerged as a powerful strategy for the late-stage functionalization of complex molecules. rsc.org These methods often utilize a radical initiator to generate a difluoromethyl radical, which then adds to an aromatic ring. This approach is particularly advantageous as it does not require pre-functionalization of the aromatic substrate.
A specific research finding directly related to this compound highlights its unique structural properties. Studies have shown that this molecule can form a dimeric complex stabilized by an intramolecular hydrogen bond between the C-H of the difluoromethyl group and an oxygen of the nitro group. researchgate.netrsc.org The stabilization energy for this interaction has been calculated to be 4.3 kcal/mol. rsc.org This is analogous to the well-known hydrogen bonding observed in 2-nitrophenol. researchgate.netrsc.org This finding underscores the interesting interplay between the two functional groups and their influence on the molecule's conformation and properties.
The following table summarizes key synthetic strategies for introducing the difluoromethyl group into aromatic rings, which form the basis of the research trajectory for compounds like this compound.
| Method | Description | Precursor | Reagents | Typical Conditions |
| Deoxyfluorination | Conversion of an aldehyde to a difluoromethyl group. | Aryl aldehyde | DAST, Deoxo-Fluor® | Low temperature to room temperature in an inert solvent. |
| Copper-Mediated Cross-Coupling | Coupling of an aryl halide or equivalent with a copper-difluoromethyl species. | Aryl halide, Aryl diazonium salt | TMSCF2H, CuI, Base | Elevated temperatures in a polar aprotic solvent. |
| Palladium-Catalyzed Cross-Coupling | Coupling of an arylboronic acid or ester with a difluoromethyl source. | Arylboronic acid/ester | (SIPr)Ag(CF2H), Pd catalyst | Often involves a two-step, one-pot procedure. |
| Radical C-H Difluoromethylation | Direct functionalization of an aromatic C-H bond using a difluoromethyl radical source. | Arene/Heteroarene | CF2HSO2Cl, photoredox catalyst or radical initiator | Often under photochemical or thermal conditions. |
The continued development of novel difluoromethylation reagents and methodologies promises to further facilitate the synthesis and exploration of this compound and its derivatives in various fields of chemical research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJFTEZEGZZSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602906 | |
| Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64747-65-5 | |
| Record name | 1-(Difluoromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-2-nitrobenzene | |
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Advanced Synthetic Methodologies for 1 Difluoromethyl 2 Nitrobenzene and Its Derivatives
Strategic Approaches to Introducing the Difluoromethyl Group
The formation of a C(sp²)–CF2H bond on a nitro-substituted benzene (B151609) ring can be achieved through several distinct mechanistic pathways, including electrophilic, radical, and nucleophilic attacks, as well as transition metal-catalyzed cross-coupling reactions. The choice of strategy is often dictated by the available starting materials, functional group tolerance, and desired regioselectivity.
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that serves as a source of an electrophilic "CF2H+" equivalent. However, the direct electrophilic substitution on nitrobenzene (B124822) presents a substantial challenge. The nitro group is a powerful electron-withdrawing group that strongly deactivates the benzene ring towards electrophilic attack. youtube.comyoutube.com Consequently, forcing conditions are typically required for electrophilic substitutions on nitrobenzene, and the incoming electrophile is directed to the meta-position. youtube.comchemguide.co.uk
Despite these challenges, significant progress has been made in developing potent electrophilic fluoroalkylating agents. While direct C-H difluoromethylation of 1-nitrobenzene via this pathway is not commonly reported, these reagents are crucial for synthesizing derivatives from more nucleophilic precursors.
Prominent examples of electrophilic reagents include sulfonium (B1226848) salts, which are analogous to the well-known Umemoto and Togni reagents used for trifluoromethylation. tcichemicals.comtcichemicals.comnih.gov For instance, a recently developed S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt has proven effective for the functionalization of various nucleophiles, including electron-rich arenes and heterocycles like indoles and melatonin. nih.govrsc.org The reaction proceeds under mild, transition-metal-free conditions, showcasing the reagent's utility. nih.gov
The general mechanism for the reaction of such a sulfonium reagent with an aromatic substrate (ArH) is depicted below: Step 1: Nucleophilic attack of the arene on the electrophilic sulfur center. Step 2: Transfer of the difluoromethyl group and regeneration of the dibenzothiophene (B1670422) byproduct.
While these reagents work well for activated systems, their application to a strongly deactivated ring like nitrobenzene for direct C-H functionalization remains an area for future development.
Radical difluoromethylation offers a powerful alternative for functionalizing aromatic rings, including those that are electron-deficient. This approach involves the generation of a difluoromethyl radical (•CF2H), which can then add to the aromatic ring. These reactions are often characterized by different regioselectivity patterns compared to ionic pathways and can be initiated by thermal, photochemical, or redox processes.
A key reagent in this field is zinc difluoromethanesulfinate [Zn(SO₂CF₂H)₂, also known as DFMS or Baran's reagent], which serves as an effective source of the •CF2H radical under mild, user-friendly conditions. nih.govenamine.net The radical generated from DFMS has been suggested to possess nucleophilic character, favoring reactions with electron-poor substrates. nih.gov This makes it a potentially suitable method for the direct functionalization of nitroaromatics.
| Substrate Type | Reagent | Initiator | Solvent | Key Features |
| Heteroarenes | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH | H₂O/DCM | User-friendly, scalable, open-flask conditions. nih.gov |
| α,β-Unsaturated Enones | Zn(SO₂CF₂H)₂ (DFMS) | t-BuOOH | H₂O/DCM | Chemoselective addition to the π-system. nih.gov |
| Isocyanides | PhSO₂CF₂H | K₂S₂O₈ / NaHCO₃ | MeCN/H₂O | Transition-metal-free, atom-economical process. acs.org |
Visible-light photocatalysis has emerged as a particularly mild and efficient method for generating radicals. In this context, a photocatalyst absorbs light to reach an excited state, which can then engage in a single-electron transfer (SET) with a suitable difluoromethyl precursor to generate the •CF2H radical. This method avoids the use of harsh oxidants or high temperatures.
For example, the direct photocatalytic activation of zinc difluoromethanesulfinate (DFMS) has been used to achieve the difluoromethylation of C=N bonds in substrates like quinoxalinones. rsc.org The extension of this methodology to the direct C-H functionalization of nitroaromatics is a promising strategy. The general cycle involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex), which then reduces the DFMS to release the •CF2H radical. This radical adds to the aromatic substrate, and a subsequent oxidation and deprotonation step yields the final product. Photocatalytic methods have also been explored for the selective reduction of nitroaromatics using tailored semiconductor crystals, highlighting the potential of photochemistry in transforming this class of compounds. rsc.orguj.edu.pl
Transition metals, particularly copper, can facilitate radical difluoromethylation reactions. These processes often involve a single-electron transfer (SET) from a low-valent copper species to a radical precursor or the substrate itself. The resulting radical intermediates then participate in the C–CF2H bond-forming step.
Mechanistic studies of copper-catalyzed reactions sometimes suggest a radical pathway is operative. For example, the engagement of alkyl halides in copper-catalyzed Negishi-type cross-couplings has been achieved by leveraging the generation of aryl radicals to initiate the process. researchgate.netresearchgate.net In a proposed catalytic cycle for the carbo-difluoromethylation of alkenes, a [Cu(I)-CF2H] species undergoes SET to generate a carbon-centered radical, which then propagates the reaction. researchgate.net While not a direct arylation, this principle demonstrates the capacity of copper to mediate radical-based difluoromethylation. This approach offers a complementary strategy to traditional cross-coupling, potentially enabling novel reaction pathways for the synthesis of compounds like 1-(difluoromethyl)-2-nitrobenzene.
In nucleophilic difluoromethylation, a reagent acting as a difluoromethyl anion ("CF2H⁻") equivalent attacks an electrophilic center. For aromatic systems, this typically requires the arene to be highly electron-deficient and possess a good leaving group, such as a halide. The nitro group in a substrate like 2-halonitrobenzene strongly activates the ring towards Nucleophilic Aromatic Substitution (SNAr).
The most common source for the nucleophilic CF2H moiety is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which, upon activation with a fluoride (B91410) source (e.g., CsF, KF), generates the active nucleophile. nih.gov Another approach involves the use of preformed organometallic reagents, such as (difluoromethyl)zinc reagents. sioc.ac.cn These nucleophiles can displace a leaving group on the nitro-activated ring. For example, the synthesis of 1-(difluoromethoxy)-2-nitrobenzene (B1301630) has been reported via the reaction of 2-nitrophenoxide with difluorochloromethane, a reaction that proceeds through a nucleophilic attack mechanism. google.comgoogle.com This serves as a strong precedent for the feasibility of synthesizing this compound from 2-halonitrobenzene and a suitable nucleophilic "CF2H⁻" source.
Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C(sp²)–CF2H bonds. These reactions typically couple an aryl electrophile (e.g., 2-halonitrobenzene) with a difluoromethyl-containing coupling partner, mediated by a palladium or copper catalyst.
Copper-catalyzed (Ullmann-type) cross-couplings are particularly well-suited for this transformation. A straightforward method involves the reaction of an aryl iodide with TMSCF₂H in the presence of copper(I) iodide (CuI) and cesium fluoride (CsF). nih.govberkeley.edu This protocol is effective for a wide range of aryl iodides, including electron-poor systems, making it directly applicable to the synthesis of this compound from 2-iodonitrobenzene. nih.govrsc.org
| Aryl Halide Substrate | CF₂H Source | Catalyst / Additives | Solvent | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | TMSCF₂H | CuI / CsF | DMF | 43 | nih.gov |
| 1-Iodo-2-nitrobenzene | TMSCF₂H | CuI / CsF | DMF | 55 | rsc.org |
| 1-Iodo-4-cyanobenzene | TMSCF₂H | CuI / CsF | DMF | 58 | nih.gov |
| 1-Butyl-4-iodobenzene | TMSCF₂H | CuI / CsF | DMF | 88 | nih.gov |
| 1-Iodo-4-methoxybenzene | TMSCF₂H | CuI / CsF | DMF | 85 | nih.gov |
Another powerful approach is the copper-catalyzed coupling of aryl iodides with difluoromethylzinc reagents, which can be prepared from difluoroiodomethane (B73695) and zinc. acs.org This method proceeds efficiently without the need for additional ligands. Furthermore, palladium-catalyzed reactions, such as the coupling of aryl boronic acids with electrophilic difluoromethylating agents, have also been developed, expanding the toolbox for accessing these valuable compounds. acs.orgnih.gov The Sonogashira coupling of highly fluorinated nitrobenzene systems, while involving C-F activation, demonstrates that palladium catalysis is a viable strategy for functionalizing nitroaromatics. worktribe.com
Cross-Coupling Reactions for C(sp2)–CF2H Bond Formation
Palladium-Catalyzed C-F Activation in Fluorinated Nitrobenzene Systems
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically employed for the activation of C-Cl, C-Br, and C-I bonds, recent advancements have enabled the challenging activation of the strong C-F bond. In the context of fluorinated nitrobenzene systems, this methodology provides a powerful tool for the synthesis of complex aryl structures.
Highly fluorinated nitrobenzene derivatives have been shown to be viable substrates for palladium-catalyzed C-F bond arylation. nih.gov Readily available palladium catalysts can facilitate this transformation under both conventional heating and microwave conditions. nih.gov A key aspect of this reaction is the regioselectivity, with arylation occurring preferentially at the carbon atom ortho to the nitro group. nih.gov This directing effect is attributed to a significant interaction between the nitro group and the incoming nucleophilic palladium catalyst, which is further enhanced by the presence of multiple fluorine atoms on the aromatic ring. nih.gov
The mechanism of this transformation is thought to involve a highly nucleophilic oxidative addition step, which contrasts with the concerted mechanism often observed in Suzuki-Miyaura coupling reactions with aryl iodides and bromides. nih.govacs.org This suggests an SNAr-type pathway where the palladium catalyst attacks the electron-deficient aromatic ring. worktribe.com The nitro group plays a crucial role in activating the system towards this nucleophilic attack and directing the catalyst to the ortho position. worktribe.com
| Catalyst System | Substrate | Coupling Partner | Key Features |
| Pd(PPh₃)₄ | Pentafluoronitrobenzene | Arylboronic acids | First example of Pd-catalyzed Suzuki-Miyaura C-F activation on a perfluorinated substrate. worktribe.com |
| Pd(PPh₃)₄ | Highly fluorinated nitrobenzenes | Terminal alkynes | First examples of metal-catalyzed sp²–sp C–C bond formation involving C–F activation in Sonogashira-type processes. worktribe.com |
| Palladium complexes | Ortho-substituted nitrofluorobenzene | Various nucleophiles | The ortho-nitro group is essential for activating the C–F bond. mdpi.com |
Nickel-Catalyzed Cross-Coupling Reactions
While palladium catalysis is well-established, nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative. princeton.edudtu.dk Nickel catalysts have demonstrated remarkable efficiency in a variety of cross-coupling reactions, including those involving challenging substrates. youtube.com
In the synthesis of molecules related to this compound, nickel catalysis offers several advantages. For instance, nickel-catalyzed cross-electrophile coupling reactions between (hetero)aryl bromides and 2,2-difluorovinyl tosylate provide a direct route to gem-difluorovinyl arenes. dtu.dk This method is characterized by its mild reaction conditions, broad functional group tolerance, and high yields. dtu.dk Mechanistic studies suggest a Ni(0)/Ni(II) catalytic cycle, which differs from the commonly accepted pathways for other nickel-catalyzed C(sp²)–C(sp²) cross-electrophile couplings. dtu.dk
Late-Stage Difluoromethylation Concepts
The introduction of a difluoromethyl group at a late stage of a synthetic sequence is a highly desirable strategy, as it allows for the rapid diversification of complex molecules and the fine-tuning of their properties. rsc.orgresearchgate.netnih.gov This approach avoids the need to carry the difluoromethyl group through a lengthy synthetic route, which can often be challenging due to its reactivity.
Recent years have seen a surge in the development of novel difluoromethylation reagents and methods. rsc.org These can be broadly categorized into nucleophilic, electrophilic, and radical approaches. cas.cn Metal-based methods, particularly those involving copper, have proven effective for the difluoromethylation of C(sp²) sites. researchgate.net Additionally, Minisci-type radical chemistry has emerged as a powerful tool for the C(sp²)–H difluoromethylation of heteroaromatics. researchgate.net
For the synthesis of this compound and its derivatives, late-stage difluoromethylation could be envisioned through several pathways. One possibility is the direct C-H difluoromethylation of a suitable nitrobenzene precursor. Another approach involves the transformation of a pre-existing functional group, such as an aldehyde, into a difluoromethyl group. While the direct difluoromethylation of nitroaromatics remains a developing area, the continuous advancement in this field holds great promise for future applications.
Preparation Routes for this compound
The synthesis of this compound can be approached through two primary retrosynthetic disconnections: the formation of the C-CF₂H bond on a nitrobenzene scaffold or the nitration of a difluoromethylbenzene precursor.
Difluoromethylation of Substituted Benzenes
The direct introduction of a difluoromethyl group onto a benzene ring represents a straightforward approach to synthesizing difluoromethylated aromatics. A variety of methods have been developed for this purpose, employing different sources of the difluoromethyl moiety. cas.cnnih.gov
One common strategy involves the use of difluorocarbene (:CF₂) precursors. cas.cn Difluorocarbene, a moderately electrophilic species, can react with various nucleophiles. cas.cn While direct reaction with benzene is not typically efficient, functionalized benzenes can be more amenable to this transformation.
Another approach is the use of difluoromethylating reagents that can participate in cross-coupling reactions. For example, (benzenesulfonyl)difluoromethyl thioethers can be synthesized from ((difluoromethyl)sulfonyl)benzene (B45312) and organothiocyanates. rsc.org These compounds can then potentially be used in further transformations to generate the desired difluoromethylated arenes.
| Difluoromethylation Method | Reagent/Precursor | Key Features |
| Difluorocarbene addition | Chlorodifluoromethane (ozone-depleting) and other non-ozone-depleting sources | Classical method for difluoromethylation of nucleophiles. cas.cn |
| Nucleophilic Difluoromethylation | (Benzenesulfonyl)difluoromethyl thioethers | Formed from ((difluoromethyl)sulfonyl)benzene and organothiocyanates under transition-metal-free conditions. rsc.org |
| Trifunctionalization of 1,3-enynes | NFSI in toluene (B28343) | Metal-free synthesis of difluoromethylated allenes through double C-F bond formation. nih.gov |
Nitration of Difluoromethylated Benzene Precursors
An alternative and often more practical route to this compound involves the nitration of a difluoromethylbenzene precursor. This strategy leverages the well-established chemistry of electrophilic aromatic substitution.
Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to introduce a nitro group onto an aromatic ring. ijrar.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.org
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring. The difluoromethyl group (CHF₂) is generally considered to be an electron-withdrawing and meta-directing group. However, the directing effect can be influenced by the reaction conditions and the presence of other substituents.
In the case of nitrating a difluoromethylbenzene precursor, a mixture of isomers is expected. The desired 2-nitro isomer (ortho to the difluoromethyl group) would need to be separated from the other isomers, such as the 3-nitro (meta) and 4-nitro (para) products. The distribution of these isomers will depend on the precise electronic and steric effects of the difluoromethyl group. It has been noted that for some substituted benzotrifluorides, nitration can lead to unexpectedly high amounts of the 2-nitro isomer. google.com
The reaction mechanism can proceed through a polar (Ingold-Hughes) pathway or a single-electron transfer (SET) pathway, or a continuum between the two. researchgate.net The specific pathway is influenced by the reactivity of the aromatic substrate. researchgate.net
| Reagents | Electrophile | Key Features |
| Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Standard conditions for aromatic nitration. chemguide.co.uk |
| Nitric acid (≥80%) | Nitronium ion (NO₂⁺) | Can be used in molar excess for the nitration of substituted benzotrifluorides. google.com |
Regioselectivity Control in Nitration Reactions
The introduction of a nitro group onto a benzene ring already substituted with a difluoromethyl group presents a significant challenge in terms of regioselectivity. The difluoromethyl (-CF₂H) group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution and primarily directs incoming electrophiles to the meta position. libretexts.org Therefore, achieving ortho-nitration to produce this compound requires specific strategies to overcome this inherent electronic preference.
The mechanism of electrophilic aromatic nitration is a well-studied area of organic chemistry. nih.gov The formation of the σ-complex (or arenium ion) is typically the rate-limiting step, and the stability of this intermediate determines the position of substitution. nih.gov For a deactivating group like -CF₂H, the transition state leading to the meta-substituted product is lower in energy because it avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing substituent. libretexts.org
To control and direct the nitration to the ortho position, several advanced methods are being investigated:
Catalyst-Controlled Nitration: The use of specific catalysts can alter the regiochemical outcome of the reaction. For instance, PEG-based dicationic acidic ionic liquids have been shown to improve the ortho-selectivity in the nitration of halogenated benzenes. researchgate.net Similarly, solid superacids like sulfated zirconia have been optimized to achieve better regioselectivity in nitration reactions. researchgate.net These catalysts can interact with the nitrating agent or the substrate to favor the transition state leading to the ortho product.
Reaction Condition Optimization: Controlling reaction parameters is a classical yet effective strategy. The use of mixed acid (HNO₃/H₂SO₄) at controlled low temperatures (e.g., 0–5°C) can help to avoid over-nitration and potentially influence the isomer distribution. Furthermore, recent research into aqueous-phase nitrations shows that adjusting the concentration of nitric acid is crucial; lower concentrations can prevent the formation of di-nitro products and achieve selective mono-nitration. frontiersin.org
Alternative Activation Methods: Nontraditional activation methods such as ultrasonic irradiation and microwave heating are being explored to improve reaction efficiency and selectivity in aqueous nitration systems. frontiersin.org These methods can provide the necessary activation energy while maintaining short reaction times, potentially favoring kinetically controlled products over thermodynamically favored ones.
While direct, high-yield ortho-nitration of difluoromethylbenzene remains a challenge, these evolving strategies offer promising pathways to control regioselectivity in the synthesis of this compound.
Water-Phase Synthesis Methods
The development of synthetic methods in aqueous media is a key goal in green chemistry, as it reduces reliance on volatile and often toxic organic solvents. frontiersin.orggoogle.com While direct C-difluoromethylation of nitrobenzene in water to form this compound is not extensively documented, related water-phase syntheses for structurally similar compounds, such as difluoromethoxy nitrobenzene, have been successfully developed. google.comgoogle.com
These methods typically involve the reaction of a nitrophenol with a difluorocarbene precursor in water, facilitated by a phase-transfer catalyst. A representative process involves:
Dissolving a nitrophenol (such as p-nitrophenol) and a phase-transfer catalyst (like tetrabutylammonium (B224687) bromide or tetrabutyl phosphonium (B103445) bromide) in an aqueous alkaline solution (e.g., sodium hydroxide). google.comgoogle.com
Heating the mixture to a specific temperature, for instance between 40°C and 95°C. google.com
Introducing a source of difluorocarbene, such as difluorochloromethane (CHClF₂), into the reaction mixture over several hours. google.comgoogle.com
The phase-transfer catalyst is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase (or an interface) where it can react with the difluorocarbene. This approach avoids the need for recovering organic solvents, reduces energy consumption, and minimizes environmental pollution. google.com For example, the synthesis of p-difluoromethoxy nitrobenzene from p-nitrophenol and difluorochloromethane in water has been reported with yields as high as 83-84%. google.comgoogle.com
| Reactants | Catalyst | Temperature | Yield | Source |
| p-Nitrophenol, CHClF₂ | Tetrabutyl phosphonium bromide | 95°C | 83.6% | google.com |
| p-Nitrophenol, CHClF₂ | Tetrabutylammonium bromide | 40°C | 14.8% | google.com |
| p-Nitrophenol, CHClF₂ | None specified (in 1,4-dioxane/water) | 85°C | 84.6% | google.com |
These successful water-phase O-difluoromethylations provide a strong precedent for developing analogous C-difluoromethylation reactions in aqueous media for the synthesis of compounds like this compound.
Synthesis of Key Intermediates and Precursors
The introduction of the difluoromethyl group is a critical step in the synthesis of this compound. This is typically achieved through the generation of reactive difluoromethyl species, such as difluorocarbene or the difluoromethyl radical, from various precursors. The development of stable and efficient reagents for this purpose is an active area of research.
Difluorocarbene Precursors and Generation
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used for difluoromethylation, often through insertion into C-H or X-H bonds (where X is a heteroatom). rsc.org A variety of precursors have been developed to generate difluorocarbene under different conditions.
Common methods for generating difluorocarbene include:
From Halo-difluoroacetates: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) and sodium bromodifluoroacetate (BrCF₂CO₂Na) can be thermally decomposed to generate difluorocarbene. tcichemicals.com
From Organosilicon Reagents: The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), can generate difluorocarbene in the presence of a nucleophilic catalyst like sodium iodide. tcichemicals.com
From Ammonium (B1175870) Salts: Reagents like difluoromethyltri(n-butyl)ammonium chloride (DFTBA) generate difluorocarbene under basic conditions (e.g., using NaH).
From Sulfoximine Derivatives: A novel reagent, Sulfox-CF₂SO₂Ph, serves as a difluorocarbene precursor under basic conditions, which is effective for S- and O-difluoromethylations. sioc.ac.cn
| Precursor | Reagent/Condition for Generation | Application Example | Source |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Heat | General difluorocarbene source | tcichemicals.com |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Sodium Iodide (NaI) | Cyclopropanation of alkenes | tcichemicals.com |
| Difluoromethyltri(n-butyl)ammonium chloride (DFTBA) | Sodium Hydride (NaH) | Insertion into C-H bonds | |
| Sulfox-CF₂SO₂Ph | Base | S- and O-difluoromethylation | sioc.ac.cn |
Difluoromethyl Radical Precursors and Generation
The difluoromethyl radical (•CF₂H) offers a complementary pathway for introducing the difluoromethyl group, particularly for C-H difluoromethylation. rsc.org This radical species can be generated from specialized precursors, often using photoredox catalysis or photolysis.
Key precursors and generation methods include:
Sulfoximine-Based Reagents: The dual-function reagent Sulfox-CF₂SO₂Ph can act as a source of the (phenylsulfonyl)difluoromethyl radical under photoredox catalysis. sioc.ac.cn
Hypervalent Iodine Reagents: A hypervalent iodine(III) reagent featuring difluoroacetoxy ligands has been developed to enable C-H difluoromethylation of heteroarenes upon irradiation with blue light. rsc.org
Fluoroform: While fluoroform (CHF₃) is an ideal, atom-economical source for the •CF₂H group, its low reactivity has limited its application. rsc.org However, continuous flow protocols are being developed to utilize it effectively. rsc.org
The generation of the difluoromethyl radical provides a powerful tool for late-stage functionalization, allowing for the direct introduction of the -CF₂H group into complex molecules.
Development of Novel Difluoromethylating Reagents
Research has focused on creating new reagents that are more stable, easier to handle, and more versatile than traditional sources of difluoromethyl groups. rsc.orgsioc.ac.cnnih.gov These novel reagents often operate through different mechanisms, including cross-coupling, electrophilic, and radical pathways.
Notable examples of recently developed reagents include:
Zinc-Based Reagents: The compound [(DMPU)₂Zn(CF₂H)₂] has proven to be a stable reagent that can participate in Negishi-type cross-coupling reactions with electron-deficient arenes in the presence of a nickel catalyst. rsc.org Other zinc reagents like Zn(CF₂H)₂ are also emerging as effective CF₂H-transfer agents.
Electrophilic Sulfonium Salts: S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) has been developed as an effective electrophilic difluoromethylating reagent, capable of transferring a "CF₂H⁺" equivalent to various nucleophiles. nih.gov This builds on the principles established for related trifluoromethylating reagents like the Yagupolskii-Umemoto salts. beilstein-journals.org
Versatile Sulfone Derivatives: Reagents such as 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole can be used with nickel catalysts and aryl zinc reagents for difluoromethylation. rsc.org The Sulfox-CF₂SO₂Ph reagent is particularly innovative due to its ability to act as a precursor for either difluorocarbene or a difluoromethyl radical depending on the reaction conditions (base vs. photocatalysis). sioc.ac.cn
Stannane Reagents: Organotin reagents like tributyl(difluoromethyl)stannane can be used in palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group.
| Reagent Name | Reagent Type | Application | Source |
| [(DMPU)₂Zn(CF₂H)₂] | Nucleophilic (Cross-coupling) | Ni-catalyzed difluoromethylation of arenes | rsc.org |
| S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic | Difluoromethylation of nucleophiles (amines, phosphines) | nih.gov |
| Sulfox-CF₂SO₂Ph | Radical / Carbene Precursor | Radical difluoromethylation or difluorocarbene formation | sioc.ac.cn |
| Tributyl(difluoromethyl)stannane | Nucleophilic (Cross-coupling) | Pd-catalyzed difluoromethylation |
This continuous innovation in reagent design is expanding the toolkit available to chemists, enabling more efficient and selective syntheses of this compound and other valuable difluoromethylated compounds.
Reactivity and Reaction Mechanisms Involving 1 Difluoromethyl 2 Nitrobenzene
Mechanistic Investigations of Transformations
Nucleophilic aromatic substitution (SₙAr) is a critical reaction pathway for aryl halides and related compounds that are activated by potent electron-withdrawing groups. wikipedia.orglibretexts.org The reaction mechanism for 1-(difluoromethyl)-2-nitrobenzene involves the attack of a nucleophile on the aromatic ring, which is made electrophilic by its substituents.
The presence of the nitro group, particularly in the ortho position to a potential leaving group, strongly activates the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation stems from the group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com The difluoromethyl group further enhances the ring's electrophilicity due to its inductive electron-withdrawing effects. The generally accepted mechanism proceeds in two steps:
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (such as a halide), breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org The stability of this intermediate is the primary determinant of the reaction rate.
Elimination Step: The leaving group departs, and the aromatic system is restored, resulting in the substituted product. youtube.com
In SₙAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com Consequently, the strength of the carbon-leaving group bond has less impact on the reaction rate than the ability of the ring to stabilize the negative charge.
The field of C-H difluoromethylation largely depends on the generation and reactivity of the difluoromethyl radical (•CF₂H). rsc.org Unlike the more electrophilic trifluoromethyl radical (•CF₃), the difluoromethyl radical is considered to be nucleophilic in character. nih.gov The stability of fluoroalkyl radicals varies with the degree of fluorine substitution, following the trend: CH₂F > CF₂H > CF₃. rsc.org
Pathways involving this compound could be conceptualized through the lens of radical chemistry, particularly in reactions that form the C-CF₂H bond. For instance, Minisci-type reactions can achieve para-C-H difluoromethylation on pyridinium (B92312) salts, proceeding through a radical mechanism. nih.gov The generation of the •CF₂H radical is a key step, often accomplished using reagents like bis(difluoroacetyl) peroxide, which undergoes homolysis to produce the desired radical species. nih.gov The unique electronic properties of the difluoromethyl group, including its ability to act as a weak hydrogen bond donor, can influence the course of these radical transformations. rsc.org
The general mechanism, first detailed by Haber, involves the stepwise addition of hydrogen. The catalytic conversion begins with the formation of a nitrosobenzene (B162901) derivative, which is then further reduced to a phenylhydroxylamine derivative, and finally to the corresponding aniline (B41778). orientjchem.org
The catalytic reduction of nitroarenes is a widely used industrial process. unimi.it The choice of catalyst is crucial and depends on the substrate and the desired selectivity, especially when other reducible functional groups are present. unimi.itcommonorganicchemistry.com A variety of catalytic systems are effective for this transformation.
Catalytic Hydrogenation: This is a common and efficient method. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are frequently employed with hydrogen gas. masterorganicchemistry.comwikipedia.org Pd/C is often the preferred catalyst, though Raney nickel is a useful alternative for substrates where dehalogenation of aryl halides is a potential side reaction. commonorganicchemistry.com Catalytic hydrogenation can often be performed at a neutral pH. masterorganicchemistry.com
Metal-Acid Systems: The use of easily oxidized metals in the presence of acid is another classic method. masterorganicchemistry.com Combinations like iron in acetic or hydrochloric acid, or zinc in acidic media, provide mild conditions for reducing nitro groups to amines. masterorganicchemistry.comcommonorganicchemistry.com
Transfer Hydrogenation: In this method, a molecule other than H₂ serves as the hydrogen source. For instance, rhodium complexes can be used as homogeneous catalysts for the reduction of nitro groups via transfer hydrogenation. masterorganicchemistry.com
| Catalyst System | Reducing Agent/Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Highly efficient for both aromatic and aliphatic nitro groups; may also reduce other functional groups. | commonorganicchemistry.com |
| Raney Nickel | H₂ Gas | Effective for nitro groups; often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |
| Iron (Fe) | Acidic Media (e.g., HCl, Acetic Acid) | Mild method, often selective for the nitro group in the presence of other reducible groups. | masterorganicchemistry.comcommonorganicchemistry.com |
| Zinc (Zn) | Acidic Media or aq. NH₄Cl | Mild reduction conditions; can be used to form hydroxylamines or hydrazines depending on conditions. | commonorganicchemistry.comwikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic Conditions | Provides a mild method for chemoselective reduction of nitro groups. | masterorganicchemistry.com |
| Sodium Sulfide (B99878) (Na₂S) | Aqueous or Alcoholic Solution | Useful when hydrogenation or acidic conditions are incompatible; can selectively reduce one of several nitro groups. | commonorganicchemistry.com |
The reduction of a nitroarene to an aniline is not a direct process but occurs through a distinct sequence of intermediates. nih.govorientjchem.org The conversion requires the transfer of six electrons and six protons in total.
The accepted pathway is as follows:
Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to the corresponding nitroso group (R-N=O). orientjchem.org
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then reduced further in another two-electron step to form a phenylhydroxylamine derivative (R-NHOH). orientjchem.orgwikipedia.orgnih.gov This intermediate can be isolated under specific conditions, for example, by using zinc dust in an aqueous solution of ammonium (B1175870) chloride. wikipedia.orgnih.gov
Hydroxylamine to Amine: The final two-electron reduction converts the phenylhydroxylamine to the primary amine, or aniline (R-NH₂). wikipedia.org
Under certain reaction conditions, condensation reactions can occur between these intermediates. For example, the reaction between a nitrosobenzene and a phenylhydroxylamine can lead to the formation of an azoxybenzene, which can be further reduced to azobenzene (B91143) and then hydrazobenzene (B1673438) before finally cleaving to form the aniline product. orientjchem.org
Hydrogenation and Reduction Mechanisms of the Nitro Group
Reactions of the Nitro Group
The primary and most synthetically useful reaction of the nitro group in this compound is its reduction to an amine. This transformation is fundamental because it dramatically alters the electronic properties of the substituent, converting a powerful electron-withdrawing, meta-directing group into a potent electron-donating, ortho, para-directing group. masterorganicchemistry.com This electronic reversal opens up a vast number of subsequent synthetic possibilities, particularly in the realm of electrophilic aromatic substitution. The reduction can be accomplished using a wide array of reagents and catalysts, as detailed in section 3.1.3.1, allowing for adaptation to various functional groups that may be present in the molecule. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org
Reductions to Amines and Other Nitrogen-Containing Functionalities
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a wide range of chemicals. For this compound, this reduction to 2-(difluoromethyl)aniline (B1400374) is a key reaction.
Commonly, this transformation is achieved through catalytic hydrogenation. masterorganicchemistry.comgoogle.com This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.com The reaction is typically carried out in a polar solvent like methanol (B129727) or ethanol. google.comrsc.org The general conditions for such reductions are presented in Table 1.
| Reagent/Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Product | Reference |
| Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | Methanol | 20-25 °C | Low pressure | 2-(Trifluoromethyl)aniline | google.com |
| Palladium on carbon (Pd/C) | Sodium formate | Water/NaOH | Reflux | Atmospheric | 2-(Trifluoromethyl)aniline | google.com |
| Iron (Fe) | Hydrochloric acid (HCl) | - | - | - | Aniline | masterorganicchemistry.com |
| Tin (Sn) | Hydrochloric acid (HCl) | - | - | - | Aniline | masterorganicchemistry.com |
| Zinc (Zn) | Hydrochloric acid (HCl) | - | - | - | Aniline | masterorganicchemistry.com |
| Copper nanoparticles on carbon (Cu@C) | Sodium borohydride (B1222165) (NaBH₄) | Ethanol | Room Temperature | Atmospheric | Aniline | mdpi.com |
| Fe doped MoS₂ | Sodium sulfide nonahydrate | Water/Ethanol | Room Temperature | Atmospheric | Aniline | chemrxiv.org |
| Pt₂/mpg-C₃N₄ | Hydrogen gas (H₂) | Isopropanol | 100 °C | - | Aniline | researchgate.net |
| Copper on MgO-SBA15 | Cyclohexanol (in situ H₂ generation) | Gas phase | - | - | Aniline | rsc.org |
| Platinum nanoparticles on carbon nanotubes | Hydrogen gas (H₂) | Solvent-free | - | - | Aniline | rsc.org |
| This table presents general conditions for the reduction of nitroarenes to anilines. Specific conditions for this compound may vary. |
The reduction of nitroarenes can proceed through different pathways, including a direct route involving the formation of nitrosobenzene and hydroxylamine intermediates, or a condensation pathway that goes through azoxy and azo compounds. chemrxiv.org The choice of reducing agent and reaction conditions can influence the predominant pathway and the selectivity for the desired aniline product. chemrxiv.org For instance, the use of easily oxidized metals like iron, tin, or zinc in the presence of acid is a classic method for this reduction. masterorganicchemistry.com More recently, various nanocatalysts have been developed to achieve this transformation under milder conditions with high efficiency and selectivity. rsc.orgmdpi.comchemrxiv.orgresearchgate.netrsc.org
Reactions Involving Activation of the Nitro-Fragment
The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAг). libretexts.orgyoutube.comnih.gov In some cases, the nitro group itself can act as a leaving group, being displaced by a strong nucleophile. This is particularly true when the ring is further activated by other electron-withdrawing substituents. acs.org
For this compound, the presence of the ortho-difluoromethyl group, which is also electron-withdrawing, enhances the electrophilicity of the carbon atom to which the nitro group is attached. This makes the nitro group susceptible to displacement by potent nucleophiles. The general principle of nucleophilic aromatic substitution involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com The departure of the leaving group, in this case, the nitrite (B80452) ion (NO₂⁻), restores the aromaticity of the ring.
The feasibility of such a reaction depends on the nature of the nucleophile and the reaction conditions. While the displacement of a nitro group is less common than that of a halide, it is a synthetically useful process for the formation of certain classes of compounds. acs.org In di- and tri-nitro-substituted benzenes, the activation is even more pronounced, facilitating such substitutions. nih.gov
Reactions of the Difluoromethyl Group
The difluoromethyl group (CF₂H) imparts unique properties to the molecule, including the ability to participate in hydrogen bonding and undergo transformations at its C-H bond.
Hydrogen Bonding Interactions and Dimer Formation
The hydrogen atom of the difluoromethyl group is weakly acidic and can participate in hydrogen bonding, acting as a hydrogen bond donor. This property is significant as it can influence the molecule's conformation, crystal packing, and interactions with biological targets.
In this compound, the proximity of the difluoromethyl group to the nitro group allows for the possibility of an intramolecular hydrogen bond between the CF₂-H and one of the oxygen atoms of the nitro group. This is analogous to the intramolecular hydrogen bonding observed in ortho-nitrophenol and ortho-nitrobenzoic acid, where the hydroxyl or carboxylic acid proton forms a hydrogen bond with the nitro group. quora.com Such an interaction would lead to a more planar conformation of the molecule.
Beyond intramolecular interactions, the CF₂H group can also participate in intermolecular hydrogen bonding. This can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. mdpi.comnih.gov The hydrogen bond would form between the CF₂H group of one molecule and an electronegative atom, likely an oxygen of the nitro group, of a neighboring molecule. While these hydrogen bonds are weaker than those involving O-H or N-H groups, they can still play a crucial role in determining the supramolecular architecture. nih.gov The formation of such hydrogen-bonded dimers has been studied in detail for other molecules like alcohols and H₂S. nih.govnih.gov The study of 2-methoxyphenol in toluene (B28343) has also demonstrated the formation of intra-intermolecular hydrogen-bonded complexes. stanford.edu
Transformations of the C-H bond within the CF₂H group
The C-H bond within the difluoromethyl group is susceptible to chemical transformation, particularly through radical pathways. The fluorine atoms attached to the carbon increase the bond dissociation energy of the C-H bond, but it can still be a site of reactivity under appropriate conditions.
One potential transformation is C-H bond functionalization. nih.gov This can be achieved through radical abstraction of the hydrogen atom by a highly reactive species, followed by the introduction of a new functional group. For instance, photoredox catalysis has been employed for the direct C-H difluoromethylation of N-heteroarenes, which proceeds through a radical mechanism. nih.gov While this involves the formation of a C-CF₂H bond, it highlights the accessibility of the difluoromethyl radical.
Furthermore, studies on the selective activation of C-F bonds in trifluoromethyl and difluoromethyl groups have shown that these groups can be synthetically manipulated. rhhz.netdntb.gov.uaresearchgate.net Frustrated Lewis pairs have been used to activate C-F bonds in difluoromethylarenes, leading to the formation of reactive intermediates that can undergo further transformations. nih.gov This suggests that under specific catalytic conditions, the C-H bond of the difluoromethyl group in this compound could be targeted for functionalization, leading to the synthesis of more complex derivatives.
Reactions of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is significantly influenced by the two substituents.
Electrophilic Substitution Reactions (beyond nitration)
Both the nitro group and the difluoromethyl group are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution (EAS). tardigrade.inlibretexts.orgchemguide.co.uk This means that reactions such as halogenation, sulfonation, and Friedel-Crafts reactions will be significantly slower compared to benzene.
The directing effect of these groups must also be considered. The nitro group is a strong meta-director. tardigrade.inlibretexts.orgchemguide.co.uk The difluoromethyl group is also deactivating and generally considered to be meta-directing due to its inductive electron-withdrawing effect. With both groups being meta-directing relative to their own positions, the incoming electrophile will be directed to the positions that are meta to both substituents. In the case of this compound, the C4 and C6 positions are meta to the difluoromethyl group, and the C4 and C6 positions are also meta to the nitro group. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.
However, the strong deactivating nature of the nitro group often prevents Friedel-Crafts reactions from occurring at all. libretexts.orgquora.comechemi.com In fact, nitrobenzene (B124822) is sometimes used as a solvent for Friedel-Crafts reactions because it is so unreactive. quora.comechemi.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions. For other EAS reactions like halogenation, forcing conditions would likely be required, and the expected products would be the 4-halo and 6-halo derivatives.
Nucleophilic Substitution Reactions on Fluorinated Aryl Rings
The presence of a nitro group ortho to the difluoromethyl group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction mechanism, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a leaving group restores the aromaticity of the ring.
In the case of this compound itself, there isn't a readily displaceable leaving group on the aromatic ring other than the nitro group, which requires harsh conditions to be substituted. However, if a halogen atom is introduced onto the ring, particularly at the positions activated by the nitro and difluoromethyl groups (e.g., in a derivative like 1-fluoro-2-(difluoromethyl)-3-nitrobenzene), nucleophilic substitution becomes a highly efficient process. The electron-withdrawing capacity of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.
Common nucleophiles employed in these reactions include alkoxides, phenoxides, thiophenoxides, and amines. The reaction conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often require elevated temperatures to proceed at a reasonable rate.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Nitroaromatics
| Starting Material | Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | K2CO3 | DMF | 100 | N-(2,4-dinitrophenyl)aniline | >95 |
| 1-Chloro-2,4-dinitrobenzene | Sodium Methoxide | None | Methanol | RT | 1-Methoxy-2,4-dinitrobenzene | ~90 |
| 1-Fluoro-2-(difluoromethyl)-3-nitrobenzene | Morpholine | K2CO3 | DMSO | 120 | 4-(2-(Difluoromethyl)-3-nitrophenyl)morpholine | Data not available |
Cross-Coupling Reactions on the Aromatic Core
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound to participate in such reactions, it typically requires conversion of one of its C-H bonds to a C-X bond (where X is a halide like Cl, Br, I, or a triflate), or direct C-H activation. The nitro group itself can also act as a leaving group in some specialized cross-coupling reactions, although this is less common.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. If this compound were converted to an aryl halide derivative (e.g., 2-bromo-1-(difluoromethyl)-3-nitrobenzene), it could readily participate in Suzuki-Miyaura coupling to form biaryl structures. The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates.
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be a suitable substrate for this transformation, providing access to a wide range of substituted anilines.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. A halogenated derivative of this compound could be coupled with various alkynes to generate substituted phenylacetylenes, which are valuable building blocks in organic synthesis.
Table 2: Representative Cross-Coupling Reactions on Nitroaromatic Halides
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Suzuki-Miyaura | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/H2O | 4-Nitrobiphenyl | ~95 |
| Buchwald-Hartwig | 1-Bromo-4-nitrobenzene | Aniline | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | N-(4-nitrophenyl)aniline | ~85 |
| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 1-Nitro-4-(phenylethynyl)benzene | ~90 |
The reactivity of this compound and its derivatives in nucleophilic substitution and cross-coupling reactions highlights its potential as a versatile building block in organic synthesis. The electron-withdrawing character of both the nitro and difluoromethyl groups plays a pivotal role in enabling these transformations, paving the way for the construction of complex molecular architectures. Further research into the specific reaction conditions and substrate scope for this particular compound would be valuable for its broader application in chemical synthesis.
Spectroscopic and Computational Characterization of 1 Difluoromethyl 2 Nitrobenzene
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in determining the molecular structure of 1-(Difluoromethyl)-2-nitrobenzene. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum of nitrobenzene (B124822) typically shows three signals corresponding to the ortho, meta, and para protons. stackexchange.com The ortho protons (H2/H6) are the most deshielded due to the inductive effect of the nitro group, followed by the para proton (H4), and then the meta protons (H3/H5). stackexchange.com In this compound, the difluoromethyl group further influences the chemical shifts of the aromatic protons.
¹³C NMR: The ¹³C NMR spectrum of nitrobenzene shows distinct signals for the ipso, ortho, meta, and para carbons. stackexchange.com The presence of the difluoromethyl group in this compound introduces additional complexity to the spectrum, with the difluoromethyl carbon appearing as a characteristic triplet due to coupling with the two fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgalfa-chemistry.comhuji.ac.il The ¹⁹F NMR spectrum of this compound would exhibit a signal characteristic of a CF₂H group, with coupling to the adjacent proton resulting in a doublet. The chemical shift of this signal provides insight into the electronic environment of the fluorine nuclei. alfa-chemistry.com The typical chemical shift range for a -CF₂H group is between -80 to -140 ppm relative to CFCl₃. alfa-chemistry.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H (Ar-H) | 7.5 - 8.3 | Multiplet | |
| ¹H (CHF₂) | 6.5 - 7.0 | Triplet | ~50-60 |
| ¹³C (Ar-C) | 120 - 150 | Multiplet | |
| ¹³C (CHF₂) | 110 - 120 | Triplet | ~240-250 |
| ¹⁹F | -110 to -130 | Doublet | ~50-60 |
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information. For the related compound 1-fluoro-2-nitrobenzene, the molecular ion is observed at m/z 141. nih.gov The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and fragments from the difluoromethyl group.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Expected) | Description |
| [C₇H₅F₂NO₂]⁺ | 173 | Molecular Ion |
| [C₇H₅F₂O]⁺ | 127 | Loss of NO |
| [C₇H₅F₂]⁺ | 127 | Loss of NO₂ |
| [C₆H₄F₂]⁺ | 114 | Loss of HNO₂ |
| [C₆H₄NO₂]⁺ | 122 | Loss of CHF₂ |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the C-F bonds.
The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ region. udel.eduvscht.cz The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the region of 1100-1000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1520 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1340 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-F | Stretch | 1100 - 1000 | Strong |
| Nitro (NO₂) | Scissoring | 890 - 835 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. Aromatic nitro compounds typically exhibit two main types of electronic transitions: π → π* and n → π*. libretexts.orglibretexts.org
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally intense and occur at shorter wavelengths. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are typically less intense and occur at longer wavelengths. libretexts.orglibretexts.org The presence of the difluoromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted nitrobenzene.
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgresearchgate.net DFT calculations can be used to optimize the geometry of this compound, predict its vibrational frequencies, and analyze its molecular orbitals (HOMO and LUMO). niscpr.res.indtic.mil
Studies on similar nitrobenzene derivatives have utilized DFT to understand their electronic properties and reactivity. semanticscholar.orgniscpr.res.in For this compound, DFT calculations can provide insights into the distribution of electron density, the molecular electrostatic potential, and various reactivity descriptors. This information is valuable for predicting how the molecule will interact with other chemical species. niscpr.res.in Theoretical studies have also been employed to model the electronic transitions observed in UV-Vis spectroscopy. nih.govarxiv.org
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C bond connecting the difluoromethyl group to the benzene (B151609) ring and the C-N bond of the nitro group. The relative orientation of these two bulky and electronegative substituents governs the molecule's stability and reactivity. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations and the energetic barriers between them.
The primary intramolecular interactions at play are steric repulsion between the difluoromethyl and nitro groups and potential weak hydrogen bonding. Two principal conformations arise from the rotation of the difluoromethyl group: one where the C-H bond of the difluoromethyl group is oriented towards the nitro group, and another where it is pointed away.
Conversely, steric hindrance between the fluorine atoms of the difluoromethyl group and the oxygen atoms of the nitro group can lead to destabilization. The rotation of the nitro group out of the plane of the benzene ring is a common feature in ortho-substituted nitrobenzenes to alleviate steric strain. This twisting, however, can disrupt the π-conjugation between the nitro group and the aromatic ring, leading to a trade-off between steric and electronic effects.
Computational models can quantify the energy differences between these conformers and the rotational energy barriers. The following table illustrates a hypothetical potential energy surface scan for the rotation of the difluoromethyl group in this compound, highlighting the relative energies of different conformers.
| Dihedral Angle (H-C-C-N) | Relative Energy (kcal/mol) | Key Interactions |
| 0° (syn-periplanar) | 0.00 | Intramolecular C-H···O hydrogen bond, steric repulsion |
| 60° | 2.5 | Gauche interaction, reduced steric repulsion |
| 120° | 4.0 | Eclipsed interaction |
| 180° (anti-periplanar) | 1.5 | Reduced steric repulsion, no H-bond |
Note: The data in this table is illustrative and intended to represent the expected conformational profile based on known principles of intramolecular interactions. Actual values would require specific quantum chemical calculations.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for modeling the reaction mechanisms involving this compound and identifying the associated transition states. Such studies are crucial for understanding the reactivity of the compound and for designing new synthetic pathways. Density Functional Theory (DFT) and ab initio methods are commonly employed to map out the potential energy surface of a reaction, locating minima corresponding to reactants and products, and saddle points corresponding to transition states.
For instance, reactions involving the nitro group, such as its reduction to an amino group, are of significant interest. Computational modeling can elucidate the stepwise mechanism of such reductions, identifying key intermediates and the transition state for each elementary step. The calculated activation energies for these transition states provide insights into the reaction kinetics.
Similarly, reactions involving the difluoromethyl group can be modeled. For example, the deprotonation of the C-H bond of the difluoromethyl group to form a carbanion can be studied. The transition state for this proton transfer reaction can be located, and the acidity of the proton can be estimated.
The process of modeling a reaction mechanism typically involves the following steps:
Reactant and Product Optimization: The geometries of the reactant(s) and product(s) are optimized to find their lowest energy structures.
Transition State Search: A search for the transition state connecting the reactants and products is performed. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used for this purpose.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum on the potential energy surface will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.
The following table provides a hypothetical example of calculated activation energies for a nucleophilic aromatic substitution reaction on this compound.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Formation of the Meisenheimer complex (Transition State 1) | 15.8 |
| Departure of the leaving group (Transition State 2) | 12.3 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction mechanism modeling.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters of molecules, including NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds. For this compound, theoretical calculations can provide a detailed assignment of its spectroscopic signatures.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculations are usually performed on the optimized geometry of the most stable conformer. The predicted chemical shifts are then compared with experimental data, often after scaling or referencing to a standard compound like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies and their corresponding intensities. These are obtained from frequency calculations performed on the optimized molecular geometry. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods. The predicted spectrum can then be compared with the experimental IR spectrum to aid in the assignment of vibrational modes to specific functional groups.
The following tables present hypothetical predicted spectroscopic data for this compound.
Predicted ¹H and ¹⁹F NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| H (on CHF₂) | 6.8 - 7.2 (triplet) |
| Aromatic H | 7.5 - 8.2 (multiplets) |
| F (on CHF₂) | -110 to -120 (doublet) |
Note: These are typical ranges for similar chemical environments and the multiplicity is based on expected coupling.
Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (difluoromethyl) | 3020 - 2980 |
| NO₂ asymmetric stretch | 1550 - 1520 |
| NO₂ symmetric stretch | 1360 - 1330 |
| C-F stretch | 1150 - 1050 |
| C-N stretch | 870 - 840 |
Note: This data is illustrative and based on characteristic vibrational frequencies for the respective functional groups.
Studies on Hydrogen Bonding Nature and Acidity Parameters
The difluoromethyl group in this compound possesses interesting properties with respect to hydrogen bonding and acidity. The presence of two strongly electron-withdrawing fluorine atoms significantly influences the electronic character of the C-H bond.
Hydrogen Bonding Nature: As mentioned in the conformational analysis, the C-H bond of the difluoromethyl group can act as a hydrogen bond donor. This is due to the increased positive partial charge on the hydrogen atom, a result of the inductive effect of the adjacent fluorine atoms. In this compound, this C-H group can form an intramolecular hydrogen bond with one of the oxygen atoms of the ortho-nitro group. This type of C-H···O interaction is considered a "weak" or "non-conventional" hydrogen bond. Computational methods, such as Atoms in Molecules (AIM) theory, can be used to characterize the nature of this bond by analyzing the electron density at the bond critical point.
Acidity Parameters: The electron-withdrawing nature of the difluoromethyl and nitro groups enhances the acidity of the C-H proton of the difluoromethyl group. This proton can be abstracted by a sufficiently strong base. The pKa value of this proton can be computationally estimated using various theoretical models, including those that calculate the Gibbs free energy of deprotonation in the gas phase and in solution (using a continuum solvation model). The calculated pKa provides a quantitative measure of the acidity and helps in understanding the reactivity of the compound in base-mediated reactions.
The following table presents hypothetical acidity parameters for the C-H bond of the difluoromethyl group in this compound.
| Parameter | Predicted Value |
| Gas-phase acidity (ΔG°acid) | 340 - 350 kcal/mol |
| pKa (in DMSO) | 20 - 25 |
Note: These values are estimations based on the expected electronic effects of the substituents and are provided for illustrative purposes.
Applications and Synthetic Utility in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The utility of 1-(difluoromethyl)-2-nitrobenzene as a foundational element in synthesis stems from the distinct reactivity of its functional groups. The nitro group serves as a synthetic linchpin, enabling a wide array of functional group interconversions, while the difluoromethyl group imparts unique electronic properties and metabolic stability to the target molecules. frontiersin.org This combination allows for its use in creating elaborate molecular architectures. frontierspecialtychemicals.comlifechemicals.com
One of the most fundamental and widely employed transformations of this compound is the reduction of its nitro group to form 2-(difluoromethyl)aniline (B1400374). This conversion is a gateway to a vast range of aromatic chemistry, as the resulting amino group is a versatile handle for further synthetic manipulations. fiveable.mescribd.com The reduction can be readily achieved through various standard methods, such as catalytic hydrogenation using catalysts like palladium on carbon, or with metal reductants like iron or tin in an acidic medium. britannica.com
Once synthesized, 2-(difluoromethyl)aniline can undergo numerous subsequent reactions. The amine can be transformed into a diazonium salt, which is a highly versatile intermediate that can be converted into a wide variety of functional groups, including halogens, hydroxyls, and nitriles. Furthermore, the amine itself can be acylated, alkylated, or serve as a nucleophile in the construction of heterocyclic rings, which are common scaffolds in medicinal chemistry. scribd.comimperial.ac.uk This positions this compound as a key starting material for a diverse array of substituted benzene (B151609) derivatives. nbinno.comchemicalbook.com
The aromatic ring of this compound is electron-deficient due to the potent electron-withdrawing effects of both the nitro and difluoromethyl groups. This electronic nature makes the compound and its derivatives suitable substrates for various carbon-carbon bond-forming reactions. illinois.edulibretexts.org
Following the conversion of the nitro group to an amine and subsequent transformation into an aryl halide or triflate, the resulting 2-(difluoromethyl)phenyl electrophile can participate in a range of transition metal-catalyzed cross-coupling reactions. illinois.edu These include well-established methods such as:
Suzuki Coupling: Reaction with boronic acids.
Negishi Coupling: Reaction with organozinc reagents.
Sonogashira Coupling: Reaction with terminal alkynes.
These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks by forging new carbon-carbon bonds. researchgate.netnih.govchalmers.se The ability to use derivatives of this compound in these powerful reactions highlights its significance as a building block.
Synthesis of Fluorine-Containing Pharmaceutically Relevant Substances
The incorporation of fluorine into drug candidates is a proven strategy in medicinal chemistry for enhancing pharmacological properties. nih.govnih.govresearchgate.net The difluoromethyl group (CHF₂) is particularly sought after, as it can significantly improve a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. nbinno.comnih.gov this compound serves as a key precursor for introducing this valuable motif into bioactive molecules. frontiersin.orginnospk.com
Many pharmaceuticals are built upon specific core structures, or "bioactive scaffolds." lifechemicals.comnih.gov The 2-(difluoromethyl)aniline unit, readily prepared from this compound, is a component that can be integrated into numerous heterocyclic scaffolds known for their biological activity, such as quinolines and benzodiazepines. The introduction of the difluoromethyl group via this building block is a strategic approach to developing new, potentially more effective therapeutic agents. rsc.orgresearchgate.net
The difluoromethyl group has a profound and multifaceted impact on the properties of a drug molecule, influencing both its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). nih.gov
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. nbinno.comacs.org Replacing a metabolically vulnerable methyl or methoxy group with a CHF₂ group can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability. mdpi.com
Lipophilicity: Lipophilicity, which affects a molecule's absorption, distribution, and ability to cross cell membranes, is favorably modulated by the CHF₂ group. It generally increases lipophilicity, which can lead to improved membrane permeability. rsc.orgmdpi.com
Bioisosterism: The difluoromethyl group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.netnih.gov This means it can mimic the spatial and electronic properties of these groups, allowing it to engage in similar beneficial interactions with a biological target, but without the metabolic liabilities associated with hydroxyl or thiol functionalities.
| Property Influenced | Effect of the Difluoromethyl (CHF₂) Group |
| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking oxidative metabolism. nbinno.comacs.orgmdpi.com |
| Lipophilicity | Generally increased, which can enhance membrane permeability and absorption. rsc.orgmdpi.com |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor, a unique feature among fluorinated groups. rsc.orgnih.gov |
| Bioisosterism | Serves as a stable mimic for hydroxyl (-OH) and thiol (-SH) groups. researchgate.netnih.gov |
| pKa Modulation | The group's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic centers. nih.gov |
The unique electronic properties of the difluoromethyl group can directly enhance a drug's interaction with its biological target. nih.gov The potent electron-withdrawing nature of the two fluorine atoms alters the electronic landscape of the molecule, which can lead to stronger binding interactions (e.g., dipole-dipole or electrostatic interactions) with a protein receptor. rsc.org
Furthermore, the C-H bond in the CHF₂ group is polarized and can function as a hydrogen bond donor, allowing for additional stabilizing interactions within a receptor's binding pocket. rsc.orgnih.gov This ability to form favorable interactions can lead to a marked improvement in a drug's potency and selectivity. acs.org For example, the replacement of a trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group in certain kinase inhibitors has been shown to improve target affinity, attributed to the CHF₂ group's ability to act as a lipophilic hydrogen bond donor. acs.org
Applications in Agrochemicals and Materials Science
While direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available research, its chemical structure suggests its potential as a valuable intermediate in the synthesis of novel active ingredients. The presence of the difluoromethyl (-CHF2) group is of particular interest, as the incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of modern pesticides. Fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to enhanced biological activity.
The synthetic utility of related fluorinated nitroaromatics is evident in the patent literature. For instance, difluoromethoxy nitrobenzene (B124822) is cited as a key intermediate in the synthesis of fluorine-containing medicines and pesticides. The methodologies for its synthesis, such as the reaction of nitrophenol with difluorochloromethane, highlight the chemical pathways available for creating fluorinated building blocks for the agrochemical industry. google.com Similarly, other bromo- and fluoro-substituted nitrobenzene derivatives are recognized as versatile intermediates for creating a diverse range of pesticides, including herbicides and fungicides.
In the realm of materials science, the application of specific nitrobenzene derivatives like this compound is an area of ongoing research. The unique electronic properties imparted by the nitro and difluoromethyl groups could be leveraged in the design of advanced materials. For example, in the field of organic electronics, fluorinated and aromatic compounds are used as building blocks for Organic Light-Emitting Diodes (OLEDs). While direct use of this compound in published OLED materials is not found, the synthesis of novel conductive polymers and charge-transport materials often involves the polymerization of functionalized aromatic monomers. The electron-withdrawing nature of both the nitro and difluoromethyl groups could be exploited to tune the electronic properties of such polymers.
The following table summarizes the classes of related compounds and their applications, suggesting the potential roles for this compound.
| Compound Class | Functional Groups | Potential Application Area | Rationale |
| Fluorinated Nitroaromatics | -NO2, -CF3, -OCHF2, -Br, -F | Agrochemicals (Herbicides, Fungicides) | Enhanced metabolic stability, increased biological efficacy. |
| Functionalized Aromatics | -F, -CF3 | Materials Science (OLEDs, Conductive Polymers) | Tuning of electronic properties, improved device performance. |
Exploration in Radiochemistry (e.g., PET Radiotracers)
The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of research in nuclear medicine for disease diagnosis and monitoring. The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into biologically active molecules is a common strategy. The difluoromethyl group (-CHF2) in this compound presents a potential site for the introduction of ¹⁸F.
Recent advances in radiochemistry have described methods for the ¹⁸F-labeling of difluoromethyl groups. One such method involves a two-step process of defluorination followed by radiofluorination, which allows for the substitution of a non-radioactive fluorine-19 atom with a radioactive fluorine-18 atom. researchgate.net This technique has been shown to be applicable to a range of aryl difluoromethyl compounds. researchgate.net Such a strategy could potentially be adapted for the radiosynthesis of ¹⁸F-labeled this compound or its derivatives.
Another approach for the ¹⁸F-difluoromethylation of N-heteroaromatics utilizes a photoredox flow reaction. This method allows for the direct C-H activation and subsequent introduction of a CHF¹⁸F group, avoiding the need for pre-functionalized substrates. While this has been demonstrated on N-heterocycles, the principles could inspire new methods for labeling other aromatic systems.
Although there are no specific reports detailing the use of this compound as a precursor for a PET radiotracer, its structure is amenable to known radiolabeling techniques. The resulting ¹⁸F-labeled compound could serve as a building block for more complex radiotracers. The development of ¹⁸F-labeled probes often involves the synthesis of a radiolabeled synthon which is then coupled to a larger biomolecule.
The table below outlines general methods for ¹⁸F-labeling that could be relevant for the derivatization of this compound.
| Labeling Method | Precursor Type | Key Features | Potential Relevance |
| Nucleophilic Substitution | Pre-activated aromatics (e.g., with leaving groups) | Most common method for ¹⁸F-labeling of aromatic rings. | Could be applied to derivatives of this compound. |
| Isotopic Exchange on -CHF2 | Aryl-CHF2 compounds | Allows for late-stage labeling of the difluoromethyl group. researchgate.net | Directly applicable to this compound. |
| Photoredox C-H Activation | N-Heteroaromatics | Direct introduction of -CHF¹⁸F without pre-functionalization. | Could inspire new methods for labeling benzene derivatives. |
Analytical Methodologies for 1 Difluoromethyl 2 Nitrobenzene
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying 1-(Difluoromethyl)-2-nitrobenzene from complex mixtures. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile nitroaromatic compounds. For compounds similar to this compound, reverse-phase HPLC is the most common approach. cdc.gov
Column and Mobile Phase: A typical setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com
Detection: Ultraviolet (UV) detection is widely used, as the nitroaromatic functionality provides strong chromophores. cdc.gov The detection wavelength is selected based on the UV absorbance maximum of the compound. For complex environmental samples like soil, HPLC with UV detection has proven to be a reliable and selective method for nitroaromatics after appropriate sample cleanup. cdc.gov
Table 1: Representative HPLC Conditions for Nitroaromatic Compounds
| Compound Class | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Nitrobenzenes | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | MS/UV | sielc.com |
| 1,3-Dinitrobenzene | Reverse-Phase | Not Specified | UV | cdc.gov |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical for achieving the desired selectivity and sensitivity. cdc.gov
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, such as the nitro group and fluorine atoms present in the target molecule. This makes GC-ECD an exceptionally sensitive method for trace analysis of halogenated nitroaromatics. cdc.gov High-resolution gas chromatography (HRGC) coupled with ECD has been reported to achieve detection limits in the low parts-per-billion (ppb) range for similar compounds like 1,3-DNB. cdc.gov
Mass Spectrometry (MS): When coupled with GC, MS provides both quantification and definitive structural identification, making it a gold standard for analysis. GC-MS is frequently used for determining nitrobenzenes and nitrochlorobenzenes in various matrices. cdc.govresearchgate.net
Flame Ionization Detector (FID): The FID is a robust, general-purpose detector for organic compounds. While less sensitive than ECD or MS for this specific analyte, it is applicable for higher concentration samples. cdc.govwho.int
Nitrogen-Phosphorus Detector (NPD): The NPD offers high selectivity for nitrogen-containing compounds, which significantly reduces background interference from the sample matrix and enhances sensitivity for nitroaromatics. cdc.gov
Table 2: Common GC Detectors for Nitroaromatic Compound Analysis
| Detector | Selectivity | Sensitivity | Application Notes | Reference |
|---|---|---|---|---|
| Electron Capture (ECD) | High for electronegative groups (nitro, halogens) | Very High (ppb range) | Ideal for trace environmental analysis. | cdc.gov |
| Mass Spectrometry (MS) | High (provides structural information) | High | Used for confirmation and quantification. | cdc.govresearchgate.net |
| Flame Ionization (FID) | General for organic compounds | Moderate | Suitable for less complex samples or higher concentrations. | cdc.govwho.int |
Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method primarily for qualitative analysis and for monitoring the progress of chemical reactions. In the synthesis of related compounds like 1-(difluoromethyl)-3-nitrobenzene (B46256), TLC was used to track the conversion of the starting material. chemicalbook.com A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a non-polar solvent like hexanes mixed with a more polar solvent such as ethyl acetate. The separated spots are visualized under UV light.
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS) is indispensable for the unambiguous identification of this compound. It is most powerfully applied in conjunction with a chromatographic separation technique like GC or HPLC.
GC-MS: This is a standard method for identifying volatile organic pollutants. researchgate.net Using electron ionization (EI), a reproducible fragmentation pattern (mass spectrum) is generated, which can be compared against spectral libraries for confirmation. The mass spectrum for a structurally similar compound, 2,5-Difluoronitrobenzene, is available in the NIST database and serves as a reference for the types of fragmentation to expect. nist.gov
HPLC-MS: This technique is used to validate the purity and confirm the molecular weight of synthesized compounds. It is particularly useful for compounds that are not suitable for GC analysis.
Direct Injection MS: In some screening applications, direct injection of a water sample into a mass spectrometer has been tested for nitroaromatic compounds, offering rapid analysis, though with potentially higher detection limits. cdc.gov
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and accessible means for quantifying nitroaromatic compounds. cdc.gov These methods rely on the principle that the nitro group attached to the aromatic ring acts as a chromophore, absorbing light in the UV or visible region. epa.gov
For enhanced selectivity, chemical reactions can be employed to create a new, colored species. A method developed for nitrobenzene (B124822) involves a charge-transfer complex formation with the o-Chloranil reagent in an alkaline medium, producing a colored product with maximum absorbance at 440 nm. researchgate.net This approach allows for quantification in the microgram per milliliter (µg/mL) range and has been successfully applied to water sample analysis. researchgate.net For analyzing ternary mixtures of similar compounds like nitrobenzene, aniline (B41778), and phenol, spectrophotometry combined with chemometric methods like partial least squares (PLS) and genetic algorithms can be used to deconvolve the overlapping spectra. researchgate.net
Table 3: Example of a Spectrophotometric Method for Nitrobenzene
| Method Principle | Reagent | Wavelength (λmax) | Linear Range | Reference |
|---|
Trace Analysis and Environmental Monitoring Methodologies
The detection of this compound at trace levels in environmental samples (air, water, soil) is critical for exposure assessment, as nitrated aromatic compounds (NACs) are recognized as a class of ubiquitous environmental contaminants. acs.orgtandfonline.comgoldschmidt.info
Sample Preparation: Effective sample preparation is key to achieving low detection limits. For water samples, pre-concentration techniques like dispersive liquid-liquid microextraction (DLLME) can significantly enhance sensitivity before GC-MS analysis. researchgate.net For air analysis, samples are often pre-concentrated by drawing air through a solid sorbent tube (e.g., Tenax-GC or silica gel), followed by thermal desorption or solvent extraction. cdc.govwho.int
Analytical Techniques: High-sensitivity methods are required for environmental monitoring. HRGC/ECD is a well-established method for quantifying trace levels of nitroaromatics in blood, urine, and environmental media, with detection limits in the low ppb range. cdc.gov The analysis of NACs in atmospheric fine particles is a growing field of research, with studies focusing on their concentration, sources, and seasonal variations. nih.gov Monitoring studies have confirmed the presence of nitrobenzene and related compounds in industrial effluents and ambient air, highlighting the importance of robust analytical methods for regulatory and research purposes. epa.govcdc.gov
Table 4: Methodologies for Trace Analysis of Nitroaromatics
| Matrix | Sample Preparation | Analytical Method | Typical Detection Limit | Reference |
|---|---|---|---|---|
| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | GC-MS | 0.5 µg/L | researchgate.net |
| Air | Adsorption on Tenax-GC, thermal desorption | HRGC/FID | 0.3 µg/m³ | who.int |
Future Research Directions and Challenges
Development of Greener and More Sustainable Synthetic Routes
The development of environmentally benign and sustainable methods for synthesizing 1-(difluoromethyl)-2-nitrobenzene is a critical area of future research. Traditional synthetic routes often rely on harsh reagents and organic solvents, leading to environmental concerns. google.comgoogle.com Future efforts are focused on creating "greener" pathways that minimize waste and energy consumption.
Key areas of investigation include:
Water-Phase Synthesis: Exploring water as a solvent for the synthesis of difluoromethoxy nitrobenzene (B124822) derivatives offers a promising green alternative, as it avoids the need for recovering organic solvents and reduces pollution. google.comgoogle.com
Catalytic Approaches: The use of catalytic rather than stoichiometric amounts of reagents can significantly improve the atom economy and reduce waste.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, while also minimizing the handling of hazardous intermediates.
Alternative Reagents: Research into less hazardous and more readily available difluoromethylating agents is ongoing. For instance, methods using reagents like diethylamino-sulfur trifluoride (DAST) are being explored, though challenges with incomplete conversion can arise. chemicalbook.com
A comparative look at existing and potential synthetic strategies highlights the push towards sustainability:
| Method | Advantages | Challenges |
| Traditional Halogen Exchange | Established methodology | Often requires harsh conditions and hazardous reagents |
| DAST Aldehyde Conversion | High yield, one-step reaction | Precursor availability can be a limitation. |
| Palladium-Catalyzed Coupling | Broad substrate tolerance | Reagent stability can be a concern. |
| Water-Phase Synthesis | Environmentally friendly, reduced energy consumption | May require phase-transfer catalysts. google.comgoogle.com |
New Catalytic Systems for Selective Transformations
The selective functionalization of this compound is paramount for creating novel and complex molecules. The development of new catalytic systems is at the heart of this endeavor, aiming to control where and how chemical transformations occur on the molecule.
Future research in this area will likely focus on:
Transition Metal Catalysis: The use of transition metals like palladium, nickel, and copper has been instrumental in C–H bond functionalization. rsc.orgrsc.org The design of new ligands for these metals can lead to enhanced selectivity and reactivity. For example, nickel catalysts have been shown to override conventional site selectivity in pyridine (B92270) C-H alkenylation. nih.gov
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions under mild conditions. scispace.comnih.gov It offers a powerful tool for generating radical intermediates that can participate in a variety of transformations, including the direct C–H difluoromethylation of heterocycles. nih.gov
Enzyme-Mimicking Catalysis: Developing catalysts that mimic the high selectivity of enzymes is a long-term goal. This could involve creating catalysts with specific binding pockets that orient the substrate for a particular reaction.
Recent advancements have demonstrated the potential of various catalytic systems:
| Catalyst System | Transformation | Key Features |
| Palladium-based catalysts | Cross-coupling reactions | Versatile for forming C-C and C-heteroatom bonds. mdpi.com |
| Nickel-based catalysts | C-H functionalization | Can achieve high selectivity with appropriate ligands. nih.govmdpi.com |
| Copper-based catalysts | Difluoromethylation | Can be a more economical alternative to palladium. acs.org |
| Organic Photoredox Catalysts | Radical difluoromethylation | Operates under mild, metal-free conditions. nih.gov |
Expanding the Scope of Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing chemical modifications to complex molecules at a late step in the synthesis. scispace.com This allows for the rapid generation of a library of analogs for structure-activity relationship studies. This compound and its derivatives are attractive candidates for LSF. rsc.orgresearchgate.net
Future directions in LSF will aim to:
Increase Substrate Scope: Develop methods that are tolerant of a wide range of functional groups, allowing for the modification of more complex and diverse molecules. nih.govnih.gov
Improve Regioselectivity: Achieve precise control over the position of functionalization on the aromatic ring. researchgate.netresearchgate.net Computational methods are being used to predict the most likely sites of reaction. nih.govresearchgate.net
Develop Novel Reactions: Explore new types of reactions that can be used for LSF, such as C-H amination and alkenylation. nih.gov
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. For reactions involving this compound, this includes studying the behavior of the nitro group and the difluoromethyl group under various reaction conditions.
Key areas for future mechanistic investigation include:
Reductive Functionalization of the Nitro Group: The reduction of the nitro group can lead to a variety of products, including amines, nitroso compounds, and hydroxylamines. nih.govbohrium.comresearchgate.net Detailed mechanistic studies, including kinetic analysis and the use of techniques like electron paramagnetic resonance (EPR) and mass spectrometry, can elucidate the reaction pathways and identify key intermediates. nih.gov
Reactivity of the Difluoromethyl Group: The C-H bonds of the difluoromethyl group can participate in reactions, and the fluorine atoms can influence the reactivity of the entire molecule. Understanding these effects is essential for predicting and controlling reaction outcomes.
Role of Catalysts: Investigating the interaction of catalysts with the substrate at a molecular level can provide insights into how to design more effective catalysts. nih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing valuable information that complements experimental studies. unpatti.ac.idresearchgate.net
Computational Design and Prediction of Novel Derivatives
Computational chemistry is becoming an increasingly powerful tool in the design and discovery of new molecules. By predicting the properties of yet-to-be-synthesized compounds, researchers can prioritize synthetic efforts and focus on molecules with the most promising characteristics.
Future research in this area will involve:
Predicting Physicochemical Properties: Using computational models to predict properties such as lipophilicity, solubility, and metabolic stability for derivatives of this compound. unpatti.ac.id
Virtual Screening: Screening large virtual libraries of potential derivatives against biological targets to identify promising candidates for drug discovery.
Designing for Specific Applications: Using computational methods to design molecules with tailored electronic or optical properties for applications in materials science.
Refining Computational Models: Continuously improving the accuracy of computational models by incorporating experimental data and developing new theoretical approaches.
Advanced Applications in Medicinal Chemistry and Materials Science
The unique properties of the difluoromethyl group make this compound a valuable building block for creating advanced materials and new therapeutic agents. nih.gov
In medicinal chemistry , future research will focus on:
Bioisosteric Replacement: The difluoromethyl group can act as a bioisostere for other functional groups like alcohols, thiols, and amines, potentially improving the metabolic stability and pharmacokinetic properties of drugs. nih.govresearchgate.net
Drug Design and Discovery: Incorporating the difluoromethyl group into drug candidates can lead to increased potency and selectivity. nih.gov The ability of the C-F bond to enhance metabolic robustness and modulate cell membrane permeability is a key advantage. researchgate.net
PET Imaging: The development of radiolabeled difluoromethyl compounds for use in Positron Emission Tomography (PET) is an emerging area of research. researchgate.net
In materials science , potential applications include:
Organic Electronics: The electronic properties of difluoromethylated aromatic compounds could be harnessed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The introduction of the difluoromethyl group can influence the mesomorphic properties of molecules, potentially leading to the development of new liquid crystal materials.
Polymers: Incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
